REACTION_CXSMILES
|
[OH-].[K+].Cl.O.[NH:5]1[CH2:10][CH2:9][C:8](=O)[CH2:7][CH2:6]1.[CH3:12][C:13]1[CH:21]=[C:20]2[C:16]([CH:17]=[CH:18][NH:19]2)=[CH:15][CH:14]=1>CO>[CH3:12][C:13]1[CH:21]=[C:20]2[C:16]([C:17]([C:8]3[CH2:7][CH2:6][NH:5][CH2:10][CH:9]=3)=[CH:18][NH:19]2)=[CH:15][CH:14]=1 |f:0.1,2.3.4|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
Cl.O.N1CCC(CC1)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C2C=CNC2=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
precipitated inorganic salts
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
CUSTOM
|
Details
|
Methanol was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the remaining oil was dissolved in ethyl acetate (200 ml)
|
Type
|
WASH
|
Details
|
subsequently washed with brine (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying (anh. MgSO4) the solvent
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C2C(=CNC2=C1)C=1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |